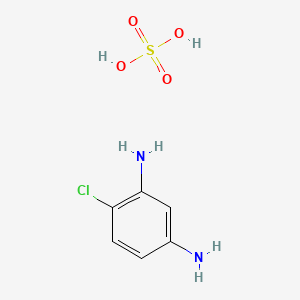
4-chlorobenzene-1,3-diamine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzene-1,3-diamine; sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid. 4-Chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of benzene with two amino groups and one chlorine atom attached to the benzene ring. Sulfuric acid, with the molecular formula H2SO4, is a highly corrosive strong mineral acid. The combination of these two compounds forms a complex that is used in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-diaminobenzene. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the benzene ring using reagents such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) .
Industrial Production Methods
In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes with controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation .
化学反应分析
Types of Reactions
4-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Formation of 4-chloro-1,3-dinitrobenzene.
Reduction: Formation of 4-chloro-1,3-diaminobenzene.
Substitution: Formation of 4-amino-1,3-diaminobenzene.
科学研究应用
4-Chlorobenzene-1,3-diamine; sulfuric acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 4-chlorobenzene-1,3-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
4-Chlorobenzene-1,2-diamine: Similar structure but with amino groups at different positions on the benzene ring.
4-Chlorobenzene-1,4-diamine: Similar structure but with amino groups at para positions.
Uniqueness
4-Chlorobenzene-1,3-diamine is unique due to the specific positioning of the amino groups and the chlorine atom, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .
属性
CAS 编号 |
71501-45-6 |
|---|---|
分子式 |
C6H9ClN2O4S |
分子量 |
240.67 g/mol |
IUPAC 名称 |
4-chlorobenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
InChI 键 |
MQCUGDYVDRIJAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O |
相关CAS编号 |
68239-80-5 84540-39-6 5131-60-2 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















